molecular formula C12H18O4 B14544212 Ethyl [(1S,2R)-4-oxo-2-(2-oxopropyl)cyclopentyl]acetate CAS No. 62359-88-0

Ethyl [(1S,2R)-4-oxo-2-(2-oxopropyl)cyclopentyl]acetate

Cat. No.: B14544212
CAS No.: 62359-88-0
M. Wt: 226.27 g/mol
InChI Key: JOUKMCVMHOXZKC-ZJUUUORDSA-N
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Description

Ethyl [(1S,2R)-4-oxo-2-(2-oxopropyl)cyclopentyl]acetate is an organic compound with a complex structure that includes a cyclopentyl ring, ketone groups, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [(1S,2R)-4-oxo-2-(2-oxopropyl)cyclopentyl]acetate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclopentyl ring, followed by the introduction of the ketone groups and the esterification process to form the final product. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(1S,2R)-4-oxo-2-(2-oxopropyl)cyclopentyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of esters or amides.

Scientific Research Applications

Ethyl [(1S,2R)-4-oxo-2-(2-oxopropyl)cyclopentyl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl [(1S,2R)-4-oxo-2-(2-oxopropyl)cyclopentyl]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, influencing the activity of the target molecule. This interaction can lead to changes in biochemical pathways or cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with a similar functional group but lacking the cyclopentyl ring and ketone groups.

    Cyclopentanone: Contains the cyclopentyl ring and a ketone group but lacks the ester functionality.

    2-Oxopropyl acetate: Contains the ester and ketone groups but lacks the cyclopentyl ring.

Uniqueness

Ethyl [(1S,2R)-4-oxo-2-(2-oxopropyl)cyclopentyl]acetate is unique due to its combination of a cyclopentyl ring, multiple ketone groups, and an ester functional group. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

62359-88-0

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

ethyl 2-[(1S,2R)-4-oxo-2-(2-oxopropyl)cyclopentyl]acetate

InChI

InChI=1S/C12H18O4/c1-3-16-12(15)7-10-6-11(14)5-9(10)4-8(2)13/h9-10H,3-7H2,1-2H3/t9-,10+/m1/s1

InChI Key

JOUKMCVMHOXZKC-ZJUUUORDSA-N

Isomeric SMILES

CCOC(=O)C[C@@H]1CC(=O)C[C@H]1CC(=O)C

Canonical SMILES

CCOC(=O)CC1CC(=O)CC1CC(=O)C

Origin of Product

United States

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